4-Methoxyphenol

Catalog No.
S534995
CAS No.
150-76-5
M.F
C7H8O2
C7H8O2
OH(C6H4)OCH3
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenol

CAS Number

150-76-5

Product Name

4-Methoxyphenol

IUPAC Name

4-methoxyphenol

Molecular Formula

C7H8O2
C7H8O2
OH(C6H4)OCH3

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3

InChI Key

NWVVVBRKAWDGAB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)O

Solubility

Soluble (NTP, 1992)
In water, 19,500 mg/L at 25 °C
In water, 40,000 mg/L at 25 °C
Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether
Readily soluble in acetone and ethyl acetate.
40 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 4
(77 °F): 4%

Synonyms

4-hydroxyanisole, 4-hydroxyanisole, potassium salt, 4-hydroxyanisole, sodium salt, 4-methoxyphenol, hydroquinone methyl ether, hydroquinone monomethyl ether, Leucodinine B, mequinol, p-hydroxyanisole, para-methoxyphenol

Canonical SMILES

COC1=CC=C(C=C1)O

Description

The exact mass of the compound 4-Methoxyphenol is 124.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)0.32 m40 mg/ml at 25 °cin water, 19,500 mg/l at 25 °cin water, 40,000 mg/l at 25 °csoluble in benzene, carbon tetrachloride; very soluble in ethanol, etherreadily soluble in acetone and ethyl acetate.40 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 4(77°f): 4%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760357. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Substrate for Enzyme Activity and Protein Structure Studies

-Methoxyphenol serves as a model substrate in biochemistry experiments. Scientists use it to investigate the mechanisms and functions of enzymes, particularly those involved in metabolism. One such enzyme system is cytochrome P450, a group of enzymes responsible for metabolizing various compounds in the body [1]. By studying how these enzymes interact with 4-Methoxyphenol, researchers can gain insights into their catalytic activity and overall structure.

Here are some sources for further reading:

  • 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation ChemicalBook:

Intermediate for Synthesis of Pharmaceutically Relevant Molecules

-Methoxyphenol plays a crucial role in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to serve as a building block for drugs belonging to different therapeutic classes. For example, 4-Methoxyphenol is a key starting material for the production of fluoroquinolone antibiotics, a widely used class of antibiotics for treating bacterial infections [2]. Additionally, it can be used in the synthesis of anticoagulant drugs, which help prevent blood clotting [2].

Here are some sources for further reading:

  • 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation ChemicalBook:

4-Methoxyphenol, also known as p-methoxyphenol or Mequinol, is an organic compound with the chemical formula C₇H₈O₂. It appears as a white, waxy solid with a caramel-like odor and is soluble in organic solvents such as benzene and acetone, but only slightly soluble in water . This compound is a derivative of phenol and hydroquinone, characterized by the presence of a methoxy group (-OCH₃) at the para position relative to the hydroxyl group (-OH) on the aromatic ring. The molecular weight of 4-methoxyphenol is approximately 124.2 g/mol .

Skin Lightening

Mequinol's mechanism of action in skin lightening involves inhibiting the enzyme tyrosinase. Tyrosinase is responsible for the production of melanin, the pigment that determines skin color. By inhibiting tyrosinase, mequinol reduces melanin formation, leading to a lightening effect [].

, including:

  • Hydrogenation: It exhibits selective hydrogenation to form 4-methoxycyclohexanone without producing alcohols. The reaction kinetics suggest that it is less reactive than phenol and anisole, with an order of reactivity of anisole > phenol > 4-methoxyphenol .
  • Nitration and Oxidation: When reacted with nitrous acid in an acidic aqueous solution, 4-methoxyphenol can yield a mixture of benzoquinone and 4-methoxy-2-nitrophenol. The reaction mechanism involves the generation of radicals and subsequent reactions with nitrogen dioxide or water .
  • Alkylation: It can be used in the synthesis of butylated hydroxy anisoles through alkylation processes, which are considered more environmentally friendly compared to traditional Friedel-Crafts reactions .

4-Methoxyphenol has diverse applications across various industries:

  • Cosmetics: Utilized in skin whitening products due to its depigmenting properties.
  • Pharmaceuticals: Acts as an intermediate in drug synthesis and is used in formulations requiring antioxidant stability.
  • Polymer Industry: Functions as a polymerization inhibitor in the production of acrylics and other polymers, preventing premature polymerization during manufacturing processes .

Several methods exist for synthesizing 4-methoxyphenol:

  • Hydroquinone Method: This is the most common method, where hydroquinone is methylated using agents like dimethyl sulfate or methanol under acidic conditions. Sulfuric acid or other strong acids often serve as catalysts .
  • Anisole Method: Anisole can also be used as a starting material for its synthesis through various alkylation reactions.
  • Benzaldehyde Method: This method involves the reaction of benzaldehyde derivatives with methanol under specific conditions to produce 4-methoxyphenol .

Studies have explored the interactions of 4-methoxyphenol with other compounds:

  • Competitive Hydrogenation Studies: In competitive reactions involving phenolic compounds, it was found that 4-methoxyphenol influences the reactivity of other substrates such as anisole, indicating complex interaction dynamics during hydrogenation processes .
  • Radical Formation Mechanisms: The compound's ability to generate radicals during oxidation reactions highlights its role in various biochemical pathways and potential therapeutic applications .

Several compounds share structural similarities with 4-methoxyphenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenolHydroxyl group (-OH) on benzeneBasic structure for many derivatives
AnisoleMethoxy group (-OCH₃) on benzeneLess reactive than 4-methoxyphenol
HydroquinoneTwo hydroxyl groups (-OH) on benzeneStronger reducing agent than 4-methoxyphenol
CatecholTwo hydroxyl groups at ortho positionsMore reactive due to adjacent hydroxyls

Uniqueness of 4-Methoxyphenol

What sets 4-methoxyphenol apart from these similar compounds is its balance between reactivity and stability due to the presence of both hydroxyl and methoxy groups. This unique structure allows it to serve effectively as an antioxidant while also participating in selective

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992)
Dry Powder; Liquid; Pellets or Large Crystals
Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH]
Solid
WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
Colorless to white, waxy solid with an odor of caramel & phenol.
Colorless to white, waxy solid with an odor of caramel & phenol.

Color/Form

Plates
White waxy solid
White to tan, flaky, crystalline substance
Colorless to white, waxy solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

124.052429494 g/mol

Monoisotopic Mass

124.052429494 g/mol

Boiling Point

475 °F at 760 mmHg (NTP, 1992)
253 °C
243.00 to 245.00 °C. @ 760.00 mm Hg
243 °C
469 °F

Flash Point

269.6 °F (NTP, 1992)
132 °C
270 °F (132 °C) (Open Cup)
132 °C o.c.
270 °F (open cup)
(oc) 270 °F

Heavy Atom Count

9

Vapor Density

4.3 (Air = 1)
Relative vapor density (air = 1): 4.3

Density

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink
1.55 at 20 °C/20 °C
1.6 g/cm³
1.55

LogP

1.58 (LogP)
1.58
log Kow = 1.41 at 25 °C

Odor

Odor of caramel and phenol

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

126.5 °F (NTP, 1992)
54 °C
53 °C
57 °C
126.5 °F
135 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6HT8U7K3AM

Related CAS

1122-93-6 (potassium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: 4-Methoxyphenol is a colorless to white waxy solid. It smells like caramel and phenol. 4-Methoxyphenol is very soluble in water. It has been found in licorice root and sesame seed. Other names for this chemical include 4-hydroxyanisole, p-hydroxyanisole, and hydroquinone methyl ether. USE: 4-Methoxyphenol is an important commercial chemical that is used to make other chemicals. It is an active ingredient in certain skin medicines. It also is used as a stabilizer for chlorinated chemicals and acrylics. EXPOSURE: People may be exposed when using skin medical lotions containing 4-methoxyphenol. Exposure by ingestion may occur from eating licorice and sesame seeds. Workers making or handling 4-methoxyphenol can have skin contact and breathe in dusts or aerosols of solutions containing 4-methoxyphenol. If 4-methoxyphenol is released to the environment it will be degraded in air. It may be broken down by light. It will not volatilize readily from soil and water surfaces. It is highly mobile in soil. It will be degraded by microorganisms. It is not expected to build up in aquatic organisms. RISK: Direct contact with 4-methoxyphenol can be irritating and damaging to the skin and eyes. No tumors were found in laboratory animals after applying solutions containing up to 10% 4-methoxyphenol to the skin twice weekly for most of their lives, 80-100 weeks. Changes to the lining of the forestomach were found in rats fed 0.4% in food for 104 weeks, but no tumors were found. The potential for 4-methoxyphenol to cause abortions, birth defects or infertility has not been studied in laboratory animals. The potential for 4-methoxyphenol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Mequinol is currently primarily available only as an active ingredient in combination products combined with tretinoin that are indicated for the treatment of solar lentigines and related hyperpigmented lesions resulting from chronic sun exposure.
FDA Label

Therapeutic Uses

Antineoplastic Agents; Antioxidants
Dyschromias, in particular hyperpigmentation, are major issues of concern for people of color. Pigmentary disorders such as melasma and postinflammatory hyperpigmentation (PIH) can cause psychological and emotional distress and can pose a negative impact on a person's health-related quality of life. The precise etiology of these conditions is unknown. Therapies for melasma and PIH target various points during the cycle of melanin production and degradation. Therapies for these conditions include topical agents and resurfacing procedures. Hydroquinone remains the gold standard of topical agents. Other efficacious agents include kojic acid, azelaic acid, mequinol, and retinoids. Cosmeceutical agents include licorice, arbutin, soy, N-acetyl glucosamine, and niacinamide. Resurfacing procedures that have been used to treat melasma and PIH include chemical peels, microdermabrasion, lasers, and intense pulsed light. These procedures are best used in combination with topical bleaching agents. Given the propensity of darker skin to hyperpigment, resurfacing procedures should be used with care and caution. Maximal results are best achieved with repetitive, superficial, resurfacing modalities. In addition, ultraviolet protective measures such as broad-spectrum sunscreens are fundamental to the successful management of these conditions.
Postinflammatory hyperpigmentation (PIH) is a reactive hypermelanosis and sequela of a variety of inflammatory skin conditions. PIH can have a negative impact on a patient's quality of life, particularly for darker-skinned patients. Studies show that dyschromias, including PIH, are one of the most common presenting complaints of darker-skinned racial ethnic groups when visiting a dermatologist. This is likely due to an increased production or deposition of melanin into the epidermis or dermis by labile melanocytes. A variety of endogenous or exogenous inflammatory conditions can culminate in PIH and typically most epidermal lesions will appear tan, brown, or dark brown while dermal hypermelanosis has a blue-gray discoloration. Depigmenting agents target different steps in the production of melanin, most commonly inhibiting tyrosinase. These agents include hydroquinone, azelaic acid, kojic acid, arbutin, and certain licorice (glycyrrhiza) extracts. Other agents include retinoids, mequinol, ascorbic acid (vitamin C), niacinamide, N-acetyl glucosamine, and soy, and these products depigment by different mechanisms. Certain procedures can also be effective in the treatment of PIH including chemical peeling and laser therapy. It is important to note that these same therapeutic modalities may also play a role in causing PIH. Lastly, those lesions that are not amenable to medical or surgical therapy may experience some improvement with cosmetic camouflage.
Neither the safety nor effectiveness of Solage Solution for the prevention or treatment of melasma or postinflammatory hyperpigmentation has been established. /Included in US product label/ /Solage/
For more Therapeutic Uses (Complete) data for 4-METHOXYPHENOL (9 total), please visit the HSDB record page.

Pharmacology

Mequinol is in fact considered a melanocytotoxic chemical which when oxidized in melanocytes results in the formation of toxic entities like quinones [L993]. Such cytotoxic compounds subsequently have the potential to damage and destroy pigment cells, therefore causing skin depigmentation [L993]. In response, skin cells are naturally capable of protecting themselves against such cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione S-transferase on the cytotoxic compounds [L993]. Regardless, it is consequently by way of this seemingly negative and damaging pharmacodynamic profile by which the mechanism of action of mequinol is sometimes described [L993].
Mequinol is a synthetic derivate of hydroquinone and depigmenting agent. Although the exact mechanism of the depigmenting effects of mequinol remains unclear, it may exert its effect by oxidation of tyrosinase to cytotoxic products in melanocytes. Mequinol may also act by competitively inhibiting the formation of melanin precursors.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX06 - Mequinol

Mechanism of Action

Solar lentigines and related hyperpigmented lesions are localized, pigmented, macular lesions of the skin, usually on the areas of the body which have been chronically exposed to sunlight. These lesions are characterized by increased numbers of active melanocytes and increased melanin production. Although the mechanism of action of mequinol is not fully elucidated, when employed as an active ingredient in combination with other agents like tretinoin in skin depigmentation products, a synergy between a number of potential mechanisms is proposed. Firstly, mequinol is in fact considered a melanocytotoxic chemical which when oxidized in melanocytes results in the formation of toxic compounds like quinones. Such cytotoxic agents are subsequently capable of damaging and destroying pigment cells, which results in skin depigmentation of solar lentigines or other related hyperpigmented lesions. Nevertheless, skin cells are naturally capable of protecting themselves against such cytotoxic entities by endogenous intracellular glutathione (GSH). This protection is elicited through the enzymatic action of glutathione S-transferase (GST), which is responsible for the conjugation of agents toxic to glutathione. Conversely, tretinoin has been observed to serve as a potent inhibitor of mammalian GSTs and to be capable of reducing the level of intracellular GSH in various cells. As a result, the combination of mequinol with tretinoin seemingly allows for a synergistic enhancement of a melanocytotoxic effect that involves the inhibition and impairment of GSH and GST cytoprotection. Secondly, even though mequinol is a substrate for the enzyme tyrosinase and therefore acts as a competitive inhibitor of the formation of melanin precursors by way of tyrosinase facilitated reactions, the clinical significance of this action is unknown.
We examined changes in the levels of chaperone proteins to evaluate the toxic effects of environmental chemicals in human cells in vitro. Some chaperones are up-regulated by estrogenic chemicals, but the effect is not necessarily dependent on the receptor. Thus we also investigated whether a chemical-induced change in chaperone protein expression is human estrogen receptor (hER)-dependent or not, using cultured human cell lines transfected with hERalpha cDNA or an empty vector. In the hERalpha-expressed cells, the protein levels of the heat shock protein 27 (HSP27), the glucose-regulated protein 78 (GRP78/BiP), and GRP94 increased after exposure to beta-estradiol (E(2)) (from 10(-9)M to 10(-6)M) and bisphenol A (BPA) (from 10(-6)M to 10(-5)M). On the other hand, the increase was not observed in the cells without hERalpha expression. These results suggest that the E(2)- and BPA-induced increase in the protein levels were hERalpha dependent. We next examined the effect of four phenolic chemicals similar in structure to BPA, and found that among them, 4-methoxyphenol (from 10(-6)M to 10(-5)M) increased the levels of the chaperone proteins with hERalpha dependency. Thus the human cultured cells would be suitable for evaluating whether an increase in chaperone proteins occurs upon exposure to environmental chemicals and whether the effect is ER-dependent.
Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents.
Mequinol, the monomethyl ether of hydroquinone, is a substrate for the enzyme tyrosinase and acts as a competitive inhibitor of the formation of melanin precursors. The precise mechanism of action of mequinol is not known. /Solage/

Vapor Pressure

less than 0.01 mmHg (NIOSH, 2024)
0.0083 [mmHg]
6.75X10-3 mm Hg at 20 °C
<0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

150-76-5

Absorption Distribution and Excretion

The systemic exposure to mequinol was assessed in eight healthy subjects following two weeks of twice-daily topical treatment of a tretinoin and mequinol combination product. About dose of the product corresponding to about 37.3 ug/cm^2 of mequinol was applied to the subjects' backs. The mean Cmax for mequinol was 9.92 ng/mL (range between 4.22 and 23.62 ng/mL) and the Tmax was 2 hours (range between 1 to 2 hours). The safety of mequinol in this combination formulation is supported by the low systemic exposures of the agent in the subjects.
Mequinol is predominantly renally eliminated as its metabolites.
The volume of distribution is one that suggests mequinol is distributed throughout the total body water, and intracellular concentrations are not expected to vary greatly from gross measurements.
Readily accessible data regarding the clearance of mequinol is not available. The use of mequinol containing products is typically indicated for topical use.
Solage is a combination product composed of 2% mequinol (4-hydroxyanisole) and 0.01% tretinoin (all-trans-retinoic acid) in an ethanolic solution ... The purpose of this study was to evaluate the extent of percutaneous absorption of [(3)H]tretinoin and to estimate the systemic exposure to mequinol from this combination product when topically applied to the backs of healthy subjects. Eight subjects received bid /twice per day/ topical applications of nonradiolabelled 2% mequinol/0.01% tretinoin solution on a 400 sq cm area of the back for 14 days. The subjects then received a single topical application of 2% mequinol/0.01% ((3)H)tretinoin solution. After 12 hr, the radiolabelled dose was removed and bid /twice per day/ treatment with nonradiolabelled 2% mequinol/0.01% tretinoin solution was continued for 7 days. Plasma, urine and faecal samples were analysed for total radioactivity and plasma was analysed for both mequinol and tretinoin by GC/MS procedure. Mean percutaneous absorption of [(3)H]tretinoin based on the cumulative recoveries of radioactivity in the urine and faeces was about 4.5% (median 2.18%). Tretinoin concentrations in plasma did not increase above endogenous levels. This was consistent with the concentrations of radioactivity in plasma, which showed an average Cmax of 91 pg-eq/mL (median 26 ng/mL). Average Cmax and AUC(0-12 hr) values for mequinol were 10 ng/mL and 33 ng h/mL, respectively. Based on the results of this study, systemic toxicity from topical application of tretinoin in this formulation is unlikely, because percutaneous absorption of tretinoin is minimal and because endogenous levels of tretinoin are not increased following bid /twice per day/ dosing with this combination formulation. The safety of mequinol in this combination formulation is supported by the low systemic exposures of the subjects in this study compared with the systemic exposures at the highest doses in the dermal toxicity studies in mice (16.6-fold) and rats (34.6-fold).
In one study in healthy individuals, following topical application of 0.8 mL of the combination preparation containing mequinol 2% and tretinoin 0.01% on a 400-sq cm back skin area twice daily for 14 days, approximately 4.5% of a radiolabeled dose was recovered as tretinoin in urine and feces. In this study, plasma tretinoin concentrations did not increase above endogenous plasma concentrations and average peak plasma mequinol concentrations were about 10 ng/mL. /Solage/
There is also indication ... that the material was absorbed in toxic amounts when in solution, especially through abraded skin.

Metabolism Metabolites

Urine samples from melanoma patients treated with mequinol were analyzed and various mequinol metabolites were identified, including 3,4-dihydroxyanisole, the two o-methyl derivatives 3-hydroxy-4-methoxyanisole and 4-hydroxy-3-methoxyanisole, and even hydroquinone which may have originated at least partly from mequinol. All these identified metabolites were excreted predominantly as sulphates and glucuronides - only a small portion of the substances were present in urine in an unconjugated form. Ultimately, the 3,4-dihydroxyanisole is considered the most important metabolite of mequinol.
A tyrosinase-directed therapeutic approach for treating malignant melanoma uses depigmenting phenolic prodrugs such as 4-hydroxyanisole (4-HA) for oxidation by melanoma tyrosinase to form cytotoxic o-quinones. However, in a recent clinical trial, both renal and hepatic toxicity were reported as side effects of 4-HA therapy. In the following, 4-HA (200 mg/kg i.p.) administered to mice caused a 7-fold increase in plasma transaminase toxicity, an indication of liver toxicity. Furthermore, 4-HA induced-cytotoxicity toward isolated hepatocytes was preceded by glutathione (GSH) depletion, which was prevented by cytochrome p450 inhibitors that also partly prevented cytotoxicity. The 4-HA metabolite formed by NADPH/microsomes and GSH was identified as a hydroquinone mono-glutathione conjugate. GSH-depleted hepatocytes were much more prone to cytotoxicity induced by 4-HA or its reactive metabolite hydroquinone (HQ). Dicumarol (an NAD(P)H/quinone oxidoreductase inhibitor) also potentiated 4-HA- or HQ-induced toxicity whereas sorbitol, an NADH-generating nutrient, prevented the cytotoxicity. Ethylenediamine (an o-quinone trap) did not prevent 4-HA-induced cytotoxicity, which suggests that the cytotoxicity was not caused by o-quinone as a result of 4-HA ring hydroxylation. Deferoxamine and the antioxidant pyrogallol/4-hydroxy-2,2,6,6-tetramethylpiperidene-1-oxyl (TEMPOL) did not prevent 4-HA-induced cytotoxicity, therefore excluding oxidative stress as a cytotoxic mechanism for 4-HA. A negligible amount of formaldehyde was formed when 4-HA was incubated with rat microsomal/NADPH. These results suggest that the 4-HA cytotoxic mechanism involves alkylation of cellular proteins by 4-HA epoxide or p-quinone rather than involving oxidative stress.
Many of the well-known depigmenting agents such as hydroquinone and 4-hydroxyanisole are, in fact, melanocytotoxic chemicals which are oxidized in melanocytes to produce highly toxic compounds such as quinones. These cytotoxic compounds are responsible for the destruction of pigment cells, which results in skin depigmentation. However, cells are capable of protecting themselves against cytotoxic agents by intracellular glutathione (GSH). This protection takes place under the enzymatic action of the detoxification enzyme glutathione S-transferase (GST), which is responsible for the conjugation of toxic species to GSH. The depigmenting effect of hydroquinone is shown to be potentiated by buthionine sulfoximine (BSO) and cystamine as the result of the reduction of intracellular levels of GSH by these two agents. Additionally, BSO and cystamine are shown to inhibit the activity of GST. The combination of all-trans-retinoic acid (tretinoin, TRA) with hydroquinone or 4-hydroxyanisole is also known to produce synergetic skin depigmentation. TRA serves as a potent inhibitor of mammalian GSTs and is known to make cells more susceptible to the cytotoxic effect of chemicals by inhibiting the activity of this enzyme. This agent is also shown to reduce the level of intracellular GSH in certain cells. We have proposed that the mechanism of action of TRA to synergistically enhance the melanocytotoxic effect of chemicals involves the inhibition of GST and the impairment of glutathione-dependent cytoprotection against melanocytotoxic agents.
Yields 1,4-dimethoxybenzene in guinea pig, rat, rabbit, mouse. Yields 4-methoxycatechol, p-methoxyphenyl-beta-d-glucuronide, & p-methoxyphenyl sulfate in rabbit. /From Table/
4-Methoxyphenol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-methoxyphenoxy)oxane-2-carboxylic acid.

Wikipedia

Mequinol

Drug Warnings

Known hypersensitivity to mequinol or tretinoin or any ingredient in the formulation. /Solage/
Mequinol and tretinoin should be used with extreme caution in patients with eczema, since tretinoin may produce severe irritation of eczematous skin. In addition, mequinol and tretinoin is a dermal irritant and the risk of long-term sequelae from continued skin irritation for longer than 52 weeks is not known. Irritation of the skin induced by the drug may result in increased reactivity to environmental (eg, wind and cold exposure) stimuli. If local irritation becomes severe, temporary or permanent discontinuance of the drug or dosage reduction should be considered. /Solage/
Safety and efficacy of mequinol and tretinoin have not been established in patients with moderately or heavily pigmented skin. /Solage/
Patients with a personal or family history of vitiligo may experience enhanced response to mequinol and tretinoin topical solution. During clinical trials, one patient with a family history of vitiligo experienced hypopigmentation in areas not treated with the drug and some areas continued to worsen for at least 1 month after discontinuance of therapy; hypopigmentation became mild after 6 weeks and resolved in some, but not all, lesions by day 106 post-treatment. /Solage/
For more Drug Warnings (Complete) data for 4-METHOXYPHENOL (13 total), please visit the HSDB record page.

Biological Half Life

Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion of 5 or 10 grams/m^2 over 3 to 5 hours in melanoma patients; similar values were reported after intra-arterial infusion.

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

REACTION OF HYDROQUINONE WITH DIMETHYL ETHER OVER A MIXTURE OF SILICA AND ALUMINA AT 250-300 C
Hydroquinone and dimethyl sulphate (methylation).

General Manufacturing Information

Plastics Material and Resin Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Miscellaneous Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Wholesale and Retail Trade
Phenol, 4-methoxy-: ACTIVE
Derivatives: Acid Brown 20; t-butylhydroxyanisole; difenoxuron.
The anti-oxidant BHA is prepared from 4-methoxyphenol and t-butyl alcohol.
Inert pesticide ingredient, Approved for Nonfood Use Only

Analytic Laboratory Methods

Method: OSHA PV2039; Procedure: gas chromatography with a flame ionization detector; Analyte: p-methoxyphenol; Matrix: air; Detection Limit: 1 ug/sample.
Hydroquinone monomethyl ether was detected in industrial wastewater using capillary GCMS.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
... Commercially available mequinol and tretinoin topical solution should be protected from light and stored at room temperature, preferably in the manufacturer's carton. /Solage/
Store at 25 °C (77 °F): excursions permitted to 15-30 °C (59-86 °F).

Interactions

Tests were carried out in cultured Chinese hamster ovary (CHO) cells (line CHO-AA8-4) and in X-irradiated Syrian hamster embryo cells (SHE) to investigate the effects of butylated-hydroxyanisole (BHA) on the metabolism and mutagenic activity of benzo(a)pyrene (BaP) and to compare them with those induced by butylated-hydroxytoluene (BHT) and p-methoxyphenol (PMO). Feeder Syrian hamster embryo cells were cocultured with target Chinese hamster ovary cells to provide metabolic transformation of benzo(a)pyrene. The mutagenicity of benzo(a)pyrene in target Chinese hamster ovary cells was reduced by up to 60% by pretreatment with p-methoxyphenol, butylated-hydroxyanisole, or butylated-hydroxytoluene. In Syrian hamster ovary cells, the antioxidants tested inhibited metabolism with reduction in levels of water soluble benzo(a)pyrene glucuronide conjugates in the extracellular medium and apparent increase in levels of intracellular monophenols. As a result of the antioxidant inhibited formation of reactive, electrophilic benzo(a)pyrene metabolites, there was reduction in the binding of benzo(a)pyrene to nuclear macromolecules, especially to DNA.
The modifying effects of para-methoxyphenol second stage treatment on N-methyl-N'-nitro-N-nitrosoguanidine initiated rat forestomach carcinogenesis were investigated. Groups of 15 6 week old male F344 rats were given a single intragastric administration of 150 mg/kg body wt N-methyl-N'-nitro-N-nitrosoguanidine and starting 1 week later were administered powdered diet containing 2.0, 1.0, 0.5, 0.25 or 0% para-methoxyphenol until week 52. para-methoxyphenol caused epithelial damage and hyperplasia in a dose-dependent manner in the forestomach epithelium but nevertheless was not associated with any increase in the incidence of either papillomas or squamous cell carcinomas. Stimulation of cell proliferation does not necessarily correlate with promotion in the second stage of two-stage forestomach carcinogenesis.
The modifying effects of five phenolic antioxidants on N-methyl-N-nitro-N-nitrosoguanidine (MNNG)-initlated forestomach and glandular stomach carcinogenesis were investigated in male F344 rats. Groups of 20 rats were given an intragastric dose of 150 mg/kg body weight N-methyl-N-nitro-N-nitrosoguanine and starting from 1 week later received diet supplemented with 0.8% catechol, 1.0% 2-tert-butyl-4-methylphenol, 1.5% p-tert-butylphenol, 1.5% methylhydroquinone, 1.5% 4-methoxyphenol, or basal diet alone for 51 wk. Further groups of 10-15 rats were maintained as controls without prior treatment with N-methyl-N-nitro-N-nitrosoguanine. The incidences of squamous cell carcinoma of the forestomach in N-methyl-N-nitro-N-nitrosoguanine-treated animals were significantly elevated by the diets containlng catechol (P less than 0.001), 2-tert-butyl-4-methylphenol (P less than 0.001), or p-tert-butylphenol (P less than 0.01), while the development of carcinoma in situ was inhibited by 4-methoxyphenol (P less than 0.01). Treatment with catechol, 2-tert-butyl-4-methylphenol, p-tert-butylphenol, or 4-methoxyphenol alone induced forestomach hyperplasia at incidences of 86.7, 40, 93.3, and 100%, respectively. In the pyloric region of the glandular stomach, the development of adenomatous hyperplasia and adenocarcinoma after N-methyl-N-nitro-N-nitrosoguanine treatment was significantly enhanced by diet containing catechol (P less than 0.001). Moreover, treatment with catechol alone induced 100% adenomatous hyperplasia and induced adenocarcinoma in 20% of animals. ... While antioxidants causing proliferation in forestomach epithelium can markedly enhance carcinogenesis in this tissue, others displaying the same or greater potential for generating a hyperplastic response, like 4-methoxyphenol can exert an inhibitory effect. In addition, it was shown that catechol is an unequivocal glandular stomach carcinogen also possessing strong enhancing activity for N-methyl-N-nitro-N-nitrosoguanine-induced lesion development.
The chemopreventive effect of 40 and 80% maximum tolerated dose (MTD) levels of ascorbylpalmitate (AP), carbenoxolone (CBX), dimethylfumarate (DMF) and p-methoxyphenol (p-MP) administrated in the diet before and during initiation and postinitiation phases of azoxymethane (AOM)-induced colon carcinogenesis was studied in male F344 rats. The MTD levels of AP, CBX, DMF and p-MP were determined in male F344 rats and found to be 5000, 1500, 1000 and 1000 ppm, respectively, in modified AIN-76A diet. Based on these MTD values, 40 and 80% MTD levels of each agent was tested for their efficacy in colon carcinogenesis. At 5 weeks of age, groups of animals were fed the control (modified AIN-76A diet or diets containing 40 and 80% MTD levels of each AP, CBX, DMF and p-MP. At 7 weeks of age, all animals, except those in the vehicle (normal saline) treated groups, were given two weekly s.c. injections of AOM at a dose rate of 15 mg/kg body weight/week. All groups were continued on their respective dietary regimen until the termination of the experiment 52 weeks after the carcinogen treatment. Colonic tumors were evaluated histopathologically. The results indicate that dietary administration of 40% MTD of AP significantly inhibited multiplicities (tumor/animal) of noninvasive and total (invasive plus noninvasive) adenocarcinoma of the colon (P < 0.05) and 80% MTD of AP significantly inhibited the incidence (% animals with tumors) and the multiplicities of invasive and total adenocarcinomas of the colon (P < 0.01). Dietary CBX at 40 and 80% MTD levels suppressed the incidence and multiplicities of invasive and total adenocarcinomas (P < 0.05 to 0.001) whereas 40 and 80% MTD of DMF and p-MP had significantly inhibited invasive adenocarcinoma incidence and multiplicity (P < 0.05 to 0.001). However, DMF and p-MP had no significant effect on noninvasive and total adenocarcinoma incidence and multiplicity (P > 0.05). These results suggest that AP and CBX possess potential chemopreventive properties against colon cancer.
For more Interactions (Complete) data for 4-METHOXYPHENOL (11 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Elegheert J, Brigé A, Van Beeumen J, Savvides SN. Structural dissection of Shewanella oneidensis old yellow enzyme 4 bound to a Meisenheimer complex and (nitro)phenolic ligands. FEBS Lett. 2017 Oct;591(20):3391-3401. doi: 10.1002/1873-3468.12833. Epub 2017 Sep 15. PubMed PMID: 28869767.
2: Grimes PE, Nashawati R. Depigmentation Therapies for Vitiligo. Dermatol Clin. 2017 Apr;35(2):219-227. doi: 10.1016/j.det.2016.11.010. Review. PubMed PMID: 28317530.
3: Rahman MM, Balkhoyor HB, Asiri AM. Phenolic sensor development based on chromium oxide-decorated carbon nanotubes for environmental safety. J Environ Manage. 2017 Mar 1;188:228-237. doi: 10.1016/j.jenvman.2016.12.008. Epub 2016 Dec 14. PubMed PMID: 27984795.
4: Ma LT, Zhao ZM, Yu B, Chen HZ. Enzymatic Pretreatment Coupled with the Addition of p-Hydroxyanisole Increased Levulinic Acid Production from Steam-Exploded Rice Straw Short Fiber. Appl Biochem Biotechnol. 2016 Nov;180(5):945-953. Epub 2016 May 24. PubMed PMID: 27220515.
5: Land EJ, Ramsden CA, Riley PA, Stratford MR. Investigation of the anomalous action of 5-hydroxyresorcinol on tyrosinase. Pigment Cell Melanoma Res. 2016 Jul;29(4):474-6. doi: 10.1111/pcmr.12490. PubMed PMID: 27166874.
6: Ruiz-Santoyo JA, Rodríguez-Matus M, Cabellos JL, Yi JT, Pratt DW, Schmitt M, Merino G, Álvarez-Valtierra L. Intramolecular structure and dynamics of mequinol and guaiacol in the gas phase: Rotationally resolved electronic spectra of their S1 states. J Chem Phys. 2015 Sep 7;143(9):094301. doi: 10.1063/1.4928696. PubMed PMID: 26342364.
7: Manibalan K, Mani V, Huang CH, Huang ST, Chang PC. A new electrochemical substrate for rapid and sensitive in vivo monitoring of β-galactosidase gene expressions. Analyst. 2015 Sep 7;140(17):6040-6. doi: 10.1039/c5an01036e. PubMed PMID: 26192109.
8: Çay S, Köse M, Tümer F, Gölcü A, Tümer M. SOD activity and DNA binding properties of a new symmetric porphyrin Schiff base ligand and its metal complexes. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Dec 5;151:821-38. doi: 10.1016/j.saa.2015.07.044. Epub 2015 Jul 8. PubMed PMID: 26172470.
9: Yashiro K, Hanaya K, Shoji M, Sugai T. New synthesis of artepillin C, a prenylated phenol, utilizing lipase-catalyzed regioselective deacetylation as the key step. Biosci Biotechnol Biochem. 2015;79(12):1926-30. doi: 10.1080/09168451.2015.1058704. Epub 2015 Jun 18. PubMed PMID: 26086497.
10: Wang YH, Avonto C, Avula B, Wang M, Rua D, Khan IA. Quantitative Determination of α-Arbutin, β-Arbutin, Kojic Acid, Nicotinamide, Hydroquinone, Resorcinol, 4-Methoxyphenol, 4-Ethoxyphenol, and Ascorbic Acid from Skin Whitening Products by HPLC-UV. J AOAC Int. 2015 Jan-Feb;98(1):5-12. doi: 10.5740/jaoacint.14-123. PubMed PMID: 25857872.
11: Murakami Y, Kawata A, Ito S, Katayama T, Fujisawa S. Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells. In Vivo. 2014 Sep-Oct;28(5):719-25. PubMed PMID: 25189882.
12: Zaky AM, Chaplin BP. Mechanism of p-substituted phenol oxidation at a Ti4O7 reactive electrochemical membrane. Environ Sci Technol. 2014 May 20;48(10):5857-67. doi: 10.1021/es5010472. Epub 2014 May 8. PubMed PMID: 24766505.
13: Wang TJ, An J, Chen XH, Deng QD, Yang L. Assessment of Cuscuta chinensis seeds׳ effect on melanogenesis: comparison of water and ethanol fractions in vitro and in vivo. J Ethnopharmacol. 2014 May 28;154(1):240-8. doi: 10.1016/j.jep.2014.04.016. Epub 2014 Apr 16. PubMed PMID: 24746484.
14: Hadden DJ, Roberts GM, Karsili TN, Ashfold MN, Stavros VG. Competing 1πσ* mediated dynamics in mequinol: O-H versus O-CH3 photodissociation pathways. Phys Chem Chem Phys. 2012 Oct 14;14(38):13415-28. doi: 10.1039/c2cp42289a. PubMed PMID: 22948565.
15: Luzy AP, Orsini N, Linget JM, Bouvier G. Evaluation of the GADD45α-GFP GreenScreen HC assay for rapid and reliable in vitro early genotoxicity screening. J Appl Toxicol. 2013 Nov;33(11):1303-15. doi: 10.1002/jat.2793. Epub 2012 Jul 13. PubMed PMID: 22806210.
16: Rossi AM, Perez MI. Treatment of hyperpigmentation. Facial Plast Surg Clin North Am. 2011 May;19(2):313-24. doi: 10.1016/j.fsc.2011.05.010. PubMed PMID: 21763992.
17: Durner J, Stojanovic M, Urcan E, Spahl W, Haertel U, Hickel R, Reichl FX. Effect of hydrogen peroxide on the three-dimensional polymer network in composites. Dent Mater. 2011 Jun;27(6):573-80. doi: 10.1016/j.dental.2011.02.013. Epub 2011 Mar 27. PubMed PMID: 21444108.
18: Yang ZD, Song ZW, Ren J, Yang MJ, Li S. Improved thin-layer chromatography bioautographic assay for the detection of actylcholinesterase inhibitors in plants. Phytochem Anal. 2011 Nov-Dec;22(6):509-15. doi: 10.1002/pca.1310. Epub 2011 Mar 24. PubMed PMID: 21433160.
19: Callender VD, St Surin-Lord S, Davis EC, Maclin M. Postinflammatory hyperpigmentation: etiologic and therapeutic considerations. Am J Clin Dermatol. 2011 Apr 1;12(2):87-99. doi: 10.2165/11536930-000000000-00000. Review. PubMed PMID: 21348540.
20: Fujita A, Fujitake H, Kawakami K, Nomura M. Antioxidant activity of colored rice bran obtained at different milling yields. J Oleo Sci. 2010;59(10):563-8. PubMed PMID: 20877150.

Explore Compound Types